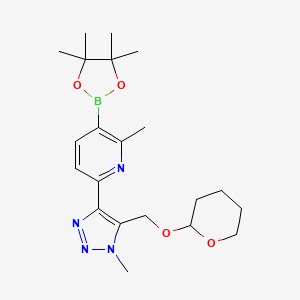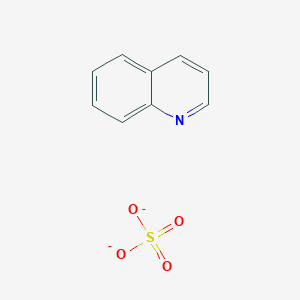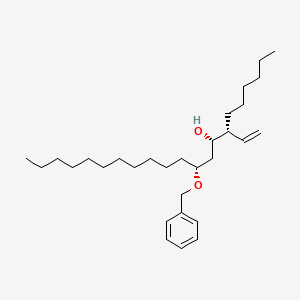
1-(4-((4-Hydroxypyridin-3-yl)sulfonyl)piperazin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-((4-Hydroxypyridin-3-yl)sulfonyl)piperazin-1-yl)ethanone is a complex organic compound that features a piperazine ring substituted with a sulfonyl group and a hydroxypyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((4-Hydroxypyridin-3-yl)sulfonyl)piperazin-1-yl)ethanone typically involves multiple steps. One common method starts with the preparation of the piperazine derivative, followed by the introduction of the sulfonyl group and the hydroxypyridine moiety. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-((4-Hydroxypyridin-3-yl)sulfonyl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxypyridine moiety can be oxidized to form different derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The sulfonyl group can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used to substitute the sulfonyl group, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(4-((4-Hydroxypyridin-3-yl)sulfonyl)piperazin-1-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-((4-Hydroxypyridin-3-yl)sulfonyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. The hydroxypyridine moiety can bind to enzymes or receptors, modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-(4-Hydroxypyridin-3-yl)piperazin-1-yl)ethanone: Lacks the sulfonyl group, which may result in different binding properties.
1-(4-(4-Methoxypyridin-3-yl)sulfonyl)piperazin-1-yl)ethanone: The methoxy group can alter the compound’s reactivity and binding affinity.
1-(4-(4-Hydroxypyridin-3-yl)sulfonyl)piperidin-1-yl)ethanone: The piperidine ring may affect the compound’s overall conformation and biological activity.
Uniqueness
1-(4-((4-Hydroxypyridin-3-yl)sulfonyl)piperazin-1-yl)ethanone is unique due to the presence of both the sulfonyl and hydroxypyridine groups, which confer specific chemical and biological properties. These functional groups allow for versatile chemical modifications and interactions with various biological targets, making the compound valuable in research and industrial applications.
Eigenschaften
Molekularformel |
C11H15N3O4S |
|---|---|
Molekulargewicht |
285.32 g/mol |
IUPAC-Name |
3-(4-acetylpiperazin-1-yl)sulfonyl-1H-pyridin-4-one |
InChI |
InChI=1S/C11H15N3O4S/c1-9(15)13-4-6-14(7-5-13)19(17,18)11-8-12-3-2-10(11)16/h2-3,8H,4-7H2,1H3,(H,12,16) |
InChI-Schlüssel |
GXUICLSSLFADMY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CNC=CC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(4S)-4-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-5-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid](/img/structure/B11825772.png)
![[(1S,6S)-1-bromo-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B11825778.png)
![2-[(1E,3E)-5-[5-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium;chloride](/img/structure/B11825786.png)
![3-[2-[2-[2-[2-[2-[(1E,3E)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B11825791.png)

![N-[2-(2-aminoethoxy)ethyl]-5-[(3aS,4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide](/img/structure/B11825813.png)



![1-azido-N-[(1S)-1-{[(1S)-1-carbamoyl-4-(carbamoylamino)butyl][4-(hydroxymethyl)phenyl]carbamoyl}-2-methylpropyl]-3,6,9,12-tetraoxapentadecan-15-amide](/img/structure/B11825838.png)

